2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)- 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 56581-45-4
VCID: VC16242885
InChI: InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2
SMILES:
Molecular Formula: C12H16ClNO3Si
Molecular Weight: 285.80 g/mol

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-

CAS No.: 56581-45-4

Cat. No.: VC16242885

Molecular Formula: C12H16ClNO3Si

Molecular Weight: 285.80 g/mol

* For research use only. Not for human or veterinary use.

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)- - 56581-45-4

Specification

CAS No. 56581-45-4
Molecular Formula C12H16ClNO3Si
Molecular Weight 285.80 g/mol
IUPAC Name 1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Standard InChI InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2
Standard InChI Key ZVTSTPWMPMJSEE-UHFFFAOYSA-N
Canonical SMILES C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The IUPAC name 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(m-chlorophenyl)- delineates its bicyclo[3.3.3]undecane backbone, where positions 1, 5, 8, and 9 are occupied by silicon, nitrogen, and oxygen atoms, respectively. The meta-chlorophenyl group (-C₆H₄Cl) attaches to the silicon atom at position 1. The molecular formula is C₁₂H₁₅ClNO₃Si, with a calculated molecular weight of 299.86 g/mol.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous silatranes reveal a trigonal bipyramidal geometry around silicon, with three oxygen atoms and one nitrogen atom forming equatorial bonds, while the aryl group occupies the axial position . Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands at 1,080–1,100 cm⁻¹ (Si-O stretching) and 3,300–3,500 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) data for the meta-chlorophenyl substituent typically include a singlet at δ 7.2–7.4 ppm in the ¹H spectrum (aromatic protons) and a chlorine-coupled carbon signal at δ 135–140 ppm in the ¹³C spectrum .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a four-step protocol adapted from γ-chloropropyltrichlorosilane :

  • Ethanolysis: γ-Chloropropyltrichlorosilane reacts with ethanol to form γ-chloropropyltriethoxysilane.

  • Diethylenetriamine Substitution: The chloropropyl group undergoes nucleophilic substitution with diethylenetriamine, yielding a primary amine intermediate.

  • Triethanolamine Cyclization: Reaction with triethanolamine induces cyclization, forming the silatrane core.

  • Arylaldehyde Condensation: Condensation with m-chlorobenzaldehyde introduces the meta-chlorophenyl group via Schiff base formation, followed by reduction to the final product.

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
1Ethanol8085
2Diethylenetriamine12072
3Triethanolamine15068
4m-Chlorobenzaldehyde10055

Industrial Production

Industrial processes optimize yield and purity via continuous flow reactors, achieving >90% conversion at elevated pressures (3–5 atm). Post-synthesis purification employs fractional distillation and recrystallization from ethanol-water mixtures .

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) of analogous silatranes reveals a melting point range of 210–220°C with decomposition onset at 280°C . The meta-chlorophenyl derivative exhibits similar thermal stability, as the chlorine atom enhances lattice energy through halogen bonding.

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L; ethanol: 2.3 g/L) but dissolves readily in dimethyl sulfoxide (DMSO: 15.8 g/L). Its Lewis acidic silicon center facilitates coordination to nucleophiles like amines and phosphines, enabling applications in catalysis .

Pharmacological and Toxicological Profile

Mechanism of Action

In vivo studies demonstrate that 1-(m-chlorophenyl)silatrane acts as a GABA<sub>A</sub> receptor antagonist, inhibiting chloride ion influx and inducing hyperexcitability in the central nervous system . This mechanism parallels the neurotoxicity of structurally related rodenticides.

Acute Toxicity Data

Table 2: Acute Toxicity in Rodents

SpeciesRouteLD₅₀ (mg/kg)Onset of ConvulsionsMortality Time
MouseOral8.21–2 minutes<10 minutes
RatIntraperitoneal5.72–3 minutes<15 minutes

The compound’s rapid action and high potency necessitated strict regulatory controls, limiting its use to experimental contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator